molecular formula C15H14N2O3 B5224071 4-Methoxy-n-(phenylcarbamoyl)benzamide CAS No. 18354-39-7

4-Methoxy-n-(phenylcarbamoyl)benzamide

Cat. No.: B5224071
CAS No.: 18354-39-7
M. Wt: 270.28 g/mol
InChI Key: LYWLRCKCGGOCFX-UHFFFAOYSA-N
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Description

4-Methoxy-N-(phenylcarbamoyl)benzamide (CAS: 18354-39-7) is a benzamide derivative featuring a methoxy (-OCH₃) group at the para position of the benzamide core and a phenylcarbamoyl (-NH-C(O)-C₆H₅) substituent. This compound belongs to a class of urea/thiourea analogs known for their structural versatility and biological relevance. Its synthesis typically involves coupling reactions between substituted benzoyl chlorides and phenylcarbamoyl precursors under controlled conditions . The methoxy group enhances electron density in the aromatic ring, influencing solubility, hydrogen-bonding capacity, and interactions with biological targets .

Properties

IUPAC Name

4-methoxy-N-(phenylcarbamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-20-13-9-7-11(8-10-13)14(18)17-15(19)16-12-5-3-2-4-6-12/h2-10H,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWLRCKCGGOCFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60939726
Record name N-[Hydroxy(phenylimino)methyl]-4-methoxybenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60939726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18354-39-7
Record name NSC131936
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131936
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[Hydroxy(phenylimino)methyl]-4-methoxybenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60939726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-n-(phenylcarbamoyl)benzamide typically involves the condensation of 4-methoxybenzoic acid with aniline in the presence of a coupling agent. One common method involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation, which provides a green and efficient pathway for the preparation of benzamide derivatives . The reaction is carried out under mild conditions, making it an eco-friendly process.

Industrial Production Methods

Industrial production of 4-Methoxy-n-(phenylcarbamoyl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The choice of solvents and reaction conditions is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-n-(phenylcarbamoyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-Methoxy-n-(phenylcarbamoyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-n-(phenylcarbamoyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-Methoxy-N-(phenylcarbamothioyl)benzamide

  • Structural Difference : Replacement of the carbonyl oxygen with sulfur (thiourea analog).
  • Impact :
    • Increased lipophilicity due to sulfur’s larger atomic radius and reduced hydrogen-bonding capacity.
    • Thiourea derivatives exhibit stronger metal-chelating properties, as evidenced in studies involving Mn(II), Co(II), Cu(II), and Ni(II) complexes .
    • Lower thermal stability compared to the carbamoyl analog, as observed in thermogravimetric analysis (TGA) .

4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB)

  • Structural Difference : Bromine substitution at the benzamide’s para position and a nitro group on the phenylcarbamoyl moiety.
  • Impact :
    • Enhanced electrophilicity due to the electron-withdrawing nitro group, increasing reactivity in nucleophilic substitution reactions.
    • Crystallographic studies reveal a distorted planar geometry compared to 4-Methoxy-N-(phenylcarbamoyl)benzamide, attributed to steric hindrance from bromine .

4-Chloro-3-nitro-N-[2-(phenylcarbamoyl)phenyl]benzamide

  • Structural Difference : Chlorine and nitro groups at positions 4 and 3 of the benzamide ring, respectively.
  • Impact :
    • Reduced solubility in polar solvents (e.g., water solubility <0.1 mg/mL) due to increased molecular weight (395.8 g/mol) and halogenation.
    • Enhanced cytotoxic activity against cancer cell lines (IC₅₀ ~1.2 µM) compared to the methoxy analog (IC₅₀ ~0.8 mM), likely due to nitro group-mediated DNA intercalation .

Functional Group Comparisons

Compound Key Substituents Molecular Weight (g/mol) Biological Activity
4-Methoxy-N-(phenylcarbamoyl)benzamide -OCH₃, -NH-C(O)-C₆H₅ 302.35 Moderate cytotoxicity (IC₈₀: 0.8 mM)
4-Methoxy-N-(phenylcarbamothioyl)benzamide -S-C(O)-C₆H₅ 318.42 Metal chelation, antimicrobial activity
N-Hydroxy-4-[(2-phenylcarbamoylphenoxazin-10-yl)methyl]benzamide -NHOH, phenoxazine core 556.60 HDAC inhibition (IC₅₀: 12 nM)
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide -Br, -NO₂ 395.80 Structural distortion, moderate antitumor activity

Physicochemical and Pharmacokinetic Properties

Solubility and LogP

  • 4-Methoxy-N-(phenylcarbamoyl)benzamide : LogP = 2.8 (predicted), moderate aqueous solubility (0.5 mg/mL in DMSO).
  • Thiourea analog : LogP = 3.4, reduced solubility (0.2 mg/mL in DMSO) due to sulfur’s hydrophobicity .
  • Hydroxamic acid derivative (N-Hydroxy-...benzamide) : LogP = 1.9, enhanced solubility (2.1 mg/mL) due to polar -NHOH group .

ADMET Profiles

  • 4-Methoxy-N-(phenylcarbamoyl)benzamide :
    • Predicted CYP450 inhibition: Low (CYP3A4 IC₅₀ >10 µM).
    • Plasma protein binding: 89% (simulated).
  • 4-Chloro-3-nitro analog : Higher hepatotoxicity risk (AMES test positive) due to nitro group .

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